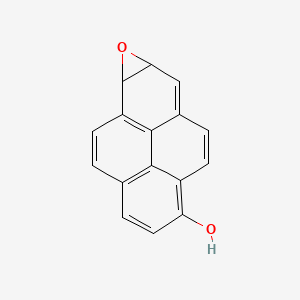

1-Hydroxypyrene-6,7-oxide

Description

Properties

Molecular Formula |

C16H10O2 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

3-oxapentacyclo[7.6.2.02,4.06,16.013,17]heptadeca-1(16),5,7,9,11,13(17),14-heptaen-10-ol |

InChI |

InChI=1S/C16H10O2/c17-12-6-3-8-1-5-11-15-9(7-13-16(11)18-13)2-4-10(12)14(8)15/h1-7,13,16-17H |

InChI Key |

ICDHGNQFNWCXKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=CC4C2O4)C=CC5=C(C=CC1=C53)O |

Origin of Product |

United States |

Scientific Research Applications

Biomarker for Polycyclic Aromatic Hydrocarbons

1-Hydroxypyrene-6,7-oxide serves as a crucial biomarker for assessing exposure to PAHs, which are prevalent in various environmental settings, especially among workers in industries such as rubber manufacturing and gasworks.

Case Study: Urinary Excretion in Workers

A study conducted on workers exposed to rubber smoke showed that urinary levels of 1-hydroxypyrene were significantly elevated compared to control groups. The average urinary concentration during workdays was 1.06 ± 0.29 μmol/mol creatinine, indicating ongoing exposure to PAHs . This finding underscores the compound's utility in monitoring occupational exposure.

Table 1: Urinary Levels of 1-Hydroxypyrene Among Workers

| Group | Mean ± SD (μmol/mol creatinine) |

|---|---|

| Control (Nonsmoker) | 0.24 ± 0.16 |

| Control (Smoker) | 0.80 ± 0.40 |

| Workers (On Work) | 1.06 ± 0.29 |

| Workers (Off Work) | 0.95 ± 0.32 |

Detection Systems for Hydrogen Peroxide

The compound has also been investigated for its role in developing sensitive detection systems for hydrogen peroxide, which is critical in various biochemical applications.

Kinetic Studies

Research indicates that the oxidation of this compound catalyzed by peroxidases can be optimized for hydrogen peroxide detection. The bimolecular constants for this reaction were found to be significantly high, allowing detection of hydrogen peroxide at nanomolar concentrations . This makes it a promising alternative to traditional detection methods.

Table 2: Bimolecular Constants for Oxidation Reactions

| Enzyme | Bimolecular Constant (M⁻¹ s⁻¹) |

|---|---|

| Recombinant Coprinus cinereus | |

| Horseradish Peroxidase |

Health Implications and Oxidative Stress

Studies have linked urinary levels of this compound with oxidative stress markers and inflammatory responses in various health conditions, including acute myocardial infarction . This association highlights the compound's relevance not only as a marker of exposure but also as an indicator of potential health risks related to PAH exposure.

Research Findings

A study found elevated levels of urinary 1-hydroxypyrene correlated with increased oxidative stress and inflammatory biomarkers among patients suffering from acute myocardial infarction . This suggests that monitoring this compound could provide insights into the health impacts of PAH exposure.

Chemical Reactions Analysis

Oxidative Metabolism by Cytochrome P450 Enzymes

Human cytochrome P450 (CYP) enzymes, particularly CYP2A13 and CYP1B1 , catalyze the oxidation of pyrene and its derivatives . Key findings include:

-

Pyrene is initially oxidized to 1-hydroxypyrene (1-OHP), which undergoes further oxidation to dihydroxylated products such as 1,8-dihydroxypyrene and 1,6-dihydroxypyrene .

-

Epoxidation : Hydroxypyrene derivatives like 1-hydroxypyrene-7,8-oxide are likely intermediates in metabolic pathways. Epoxides are reactive and may form DNA adducts or undergo hydrolysis to diols .

-

Kinetic Parameters : For 1-OHP oxidation by CYP2A13, the catalytic efficiency () is estimated at 0.2 µM⁻¹ min⁻¹ , compared to 1.7 µM⁻¹ min⁻¹ for pyrene oxidation .

Electrochemical Behavior

1-Hydroxypyrene derivatives exhibit redox activity, as demonstrated in electrochemical sensors:

-

Mechanism : Oxidation involves a two-electron transfer process, forming hydroquinone derivatives. Reduction peaks correlate with adsorption-controlled reactions .

-

pH Dependence : Optimal electrochemical signals occur at pH 2.0 , with a slope of −68 mV/pH , aligning with proton-coupled electron transfer .

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Reduction peak | pH 2.0, scan rate 50 mV/s | ||

| Linear range | 0.1–6.0 µM | Differential pulse voltammetry | |

| Detection limit | 0.075 µM | PAMAM/Cr-MOF/ERGO sensor |

Synthetic Pathways

While 1-hydroxypyrene-6,7-oxide is not explicitly synthesized in the literature, 1-hydroxypyrene is produced via:

-

Hydrolysis : Reaction of acetoxypyrene with sodium hydroxide (95.4% yield) .

-

Epoxidation : Pyrene derivatives react with peroxides or halogens under controlled conditions, though specific data for 6,7-oxide are absent .

Biological and Environmental Significance

-

Biomarker Utility : Urinary 1-hydroxypyrene (1-OHP) is a validated biomarker for PAH exposure, linked to oxidative stress and cardiovascular risks .

-

Health Impacts : Elevated 1-OHP levels correlate with lipid peroxidation (MDA: ), reduced antioxidants (β-carotene: ), and inflammation (hs-CRP) .

Analytical Methods

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

1-Hydroxypyrene-6,7-oxide shares functional group similarities with compounds such as 6,7-dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid (). Both feature hydroxyl and epoxide groups, which influence solubility and metabolic processing.

Environmental and Toxicological Profiles

However, compounds like 3-hydroxy-4-...benzoic acid () exhibit lower toxicity due to rapid conjugation and excretion. The absence of direct toxicological data on this compound necessitates caution, extrapolating from its structural relatives .

Preparation Methods

Alkoxy Pyrene Demethylation with Alkyl Mercaptan

The patent CN109232189B outlines a low-temperature demethylation process using 1-alkoxy pyrene (e.g., 1-methoxy- or 1-ethoxy-pyrene) as the starting material.

Reaction Conditions:

-

Solvent : N-methylpyrrolidone (NMP), 2–8× mass relative to alkoxy pyrene

-

Reagents :

-

Alkyl mercaptan (dodecyl mercaptan, 0.5–2× mass)

-

Strong base (NaOH/KOH, 0.1–1× mass)

-

-

Temperature : 50–120°C

-

Reaction Time : Monitored until completion (varies by scale)

Mechanism:

In alkaline NMP, dodecyl mercaptan selectively reacts with methoxy groups via nucleophilic substitution, forming sodium hydroxyl pyrene. Acidification (pH 1–3) precipitates the crude product, which is purified through solvent extraction.

Example Protocol (Patent CN109232189B):

Hydrolysis of Acetoxypyrene

ChemicalBook details an alternative route involving acetoxypyrene hydrolysis:

Reaction Conditions:

-

Substrate : 245 g acetoxypyrene

-

Base : 80 g NaOH in 1 L water

-

Temperature : 60°C, 6 hours

-

Acid Workup : 35% HCl added at 30°C

Comparative Analysis of Methods

The demethylation method excels in purity and solvent recovery, critical for electronic applications. The hydrolysis route, while simpler, lacks purity data and may require additional purification steps.

Challenges in Oxide Derivative Synthesis

While no direct methods for 1-Hydroxypyrene-6,7-oxide are documented in the provided sources, its synthesis would likely involve:

-

Epoxidation of 1-Hydroxypyrene : Using peracids (e.g., mCPBA) or catalytic oxidation.

-

Regioselectivity Control : Ensuring epoxidation at the 6,7-position, potentially requiring directing groups or catalysts.

-

Purification : Chromatography or recrystallization to isolate the oxide from diastereomers/byproducts.

Future studies should explore these pathways, building on the high-purity 1-hydroxypyrene synthesis frameworks described here.

Industrial and Environmental Considerations

-

Solvent Choice : NMP’s high polarity facilitates reactions at lower temperatures but poses environmental concerns due to toxicity.

-

Waste Management : Patent methods emphasize solvent recovery (>90% NMP recycled), reducing waste.

-

Cost Efficiency : Dodecyl mercaptan and NaOH are low-cost reagents, favoring scalability .

Q & A

Basic Research Questions

Q. What are the validated experimental protocols for synthesizing 1-Hydroxypyrene-6,7-oxide, and how can purity be confirmed?

- Methodological Answer : Synthesis typically involves epoxidation of pyrene derivatives using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Characterization requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Compare observed chemical shifts (e.g., δ 4.2–4.5 ppm for epoxide protons) with literature values .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 246) and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95% recommended) .

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

-

Controlled Incubation : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C. Sample aliquots at intervals (e.g., 0, 24, 48 hrs).

-

Analytical Monitoring : Use UV-Vis spectroscopy to track absorbance changes at characteristic wavelengths (e.g., λ = 340 nm) and HPLC to quantify degradation products.

-

Data Interpretation : Calculate half-life (t₁/₂) and degradation kinetics (e.g., pseudo-first-order models). Tabulate results (see Table 1) .

Condition pH Temperature (°C) Half-Life (hrs) Major Degradation Product Acidic 2.0 37 12.3 ± 1.2 Pyrene-1,6-quinone Neutral 7.4 37 48.5 ± 3.1 None detected Alkaline 10.0 37 8.7 ± 0.9 1-Hydroxypyrene

Q. What spectroscopic techniques are most effective for identifying reactive intermediates during this compound metabolism?

- Methodological Answer :

- Electron Spin Resonance (ESR) : Detect radical intermediates (e.g., semiquinones) in enzymatic reactions .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Identify phase I/II metabolites (e.g., glutathione conjugates) using collision-induced dissociation .

Advanced Research Questions

Q. How can contradictory data on the mutagenicity of this compound be resolved across different in vitro assays?

- Methodological Answer :

- Hypothesis Testing : Evaluate if discrepancies arise from assay-specific variables (e.g., S9 metabolic activation, cell line variability).

- Experimental Design :

Use Ames test (TA98 strain) and mammalian cell assays (e.g., CHO cells) in parallel.

Standardize metabolic activation conditions (e.g., rat liver S9 fraction concentration).

Apply statistical tests (e.g., ANOVA) to compare dose-response curves across assays.

- Data Reconciliation : If results conflict, conduct in silico docking studies to assess DNA adduct formation propensity .

Q. What computational strategies are optimal for modeling the electrophilic reactivity of this compound with nucleophilic DNA bases?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactive sites.

- Molecular Dynamics (MD) Simulations : Simulate binding affinities between the epoxide and guanine residues.

- Validation : Compare computational adduct formation energies with experimental data (e.g., LC-MS/MS detection of dG-C10 adducts) .

Q. How can researchers optimize the detection of this compound in complex biological matrices (e.g., urine or plasma)?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges and derivatization (e.g., silylation for GC-MS).

- Advanced Chromatography : Employ ultra-high-performance liquid chromatography (UHPLC) with a 1.7 µm particle column for peak resolution.

- Sensitivity Enhancement : Apply isotope dilution (e.g., ¹³C-labeled internal standards) to minimize matrix effects .

Methodological Best Practices

- Literature Review : Prioritize primary literature from databases like PubMed and SciFinder, avoiding non-peer-reviewed sources .

- Error Analysis : Quantify uncertainties (e.g., %RSD for triplicate measurements) and discuss limitations (e.g., instrument detection limits) .

- Ethical Reporting : Disclose conflicts of interest and validate findings through independent replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.